molecular formula C26H32F2O7 B1672898 Fluocinonide CAS No. 356-12-7

Fluocinonide

Cat. No. B1672898
CAS RN: 356-12-7
M. Wt: 494.5 g/mol
InChI Key: WJOHZNCJWYWUJD-IUGZLZTKSA-N
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Description

Fluocinonide is a high to super-high potency topical corticosteroid that may be used to reduce inflammation and itching caused by skin conditions that respond to topical corticosteroids, such as plaque psoriasis . It is approved for adults and children over the age of 12 years and should not be used for more than two consecutive weeks . Fluocinonide is a potent glucocorticoid used topically as an anti-inflammatory agent for the treatment of skin disorders such as eczema and seborrhoeic dermatitis .


Synthesis Analysis

The synthetic method of Fluocinonide intermediate involves the use of steroidal compounds with structure I as the starting material . The precursor V of synthetic glucocorticoid similar drug Fluocinonide is synthesized, and α fluorine is introduced in the C6 positions of chemical compounds I .


Molecular Structure Analysis

Fluocinonide has a molecular formula of C26H32F2O7 . Its average mass is 494.525 Da and its monoisotopic mass is 494.211609 Da .


Physical And Chemical Properties Analysis

Fluocinonide is a solid, powdered substance . It has a melting point of 300°C (572°F) .

Scientific Research Applications

Absorption Kinetics in Dermatology

Fluocinonide demonstrates immediate absorption into the stratum corneum within an hour of application, followed by a steady decline after peaking. This characteristic is pivotal in dermatological treatments, especially for inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses (Draelos, 2015).

Impact on Skin Barrier Function

A study on the effects of fluocinonide cream on skin barrier function in subjects with atopic dermatitis revealed significant improvements. It demonstrated that short-term treatment with fluocinonide can enhance skin barrier function as measured by basal transepidermal water loss (Woods et al., 2011).

Therapeutic Efficacy in Dermatoses

Fluocinonide in FAPG base, a fluorinated topical corticosteroid, has been effective in treating psoriasis, eczema, and other inflammatory dermatoses. Its efficacy is comparable to other fluorinated topical corticosteroid creams (Brogden et al., 2012).

Stability and Degradation Analysis

A stability-indicating liquid chromatographic method was developed for fluocinonide, important for assessing its stability in various conditions. This study contributes to understanding the drug's stability in pharmaceutical formulations (Srinivasu et al., 2010).

Comparative Efficacy in Corticosteroid-Responsive Dermatoses

In a comparative study, fluocinonide cream 0.1% showed less atrophogenic effects than clobetasol propionate cream 0.05% when used for corticosteroid-responsive dermatoses. This indicates its potential as a safer alternative in certain dermatological conditions (Uliasz et al., 2008).

Efficacy in Oral Lichen Planus Treatment

Fluocinonide, in combination with antimycotic drugs, has been effective in treating atrophic-erosive forms of oral lichen planus. This suggests its utility beyond dermatological applications (Carbone et al., 2008).

Safety And Hazards

Fluocinonide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is fatal if swallowed and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOHZNCJWYWUJD-IUGZLZTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045307
Record name Fluocinonide
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Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fluocinonide
Source Human Metabolome Database (HMDB)
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Solubility

1.68e-02 g/L
Record name Fluocinonide
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Mechanism of Action

Fluocinonide is a potent glucocorticoid steroid used topically as anti-inflammatory agent for the treatment of skin disorders such as eczema. Fluocinonide binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. Cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In another words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Like other glucocorticoid agents Fluocinolone acetonide acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen). It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies. This leads to increased circulating glucose concentrations (in the blood). There is also decreased glycogen formation in the liver.
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Product Name

Fluocinonide

CAS RN

356-12-7
Record name Fluocinonide
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Record name FLUOCINONIDE
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Record name Fluocinonide
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Melting Point

309 °C
Record name Fluocinonide
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URL https://www.drugbank.ca/drugs/DB01047
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Record name Fluocinonide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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